molecular formula C11H16N2O2S B2857906 1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-ylmethyl)urea CAS No. 2034621-34-4

1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-ylmethyl)urea

Cat. No.: B2857906
CAS No.: 2034621-34-4
M. Wt: 240.32
InChI Key: LNRNVVDXCVFPLM-UHFFFAOYSA-N
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Description

1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-ylmethyl)urea is a urea derivative characterized by a central urea (-NH-C(=O)-NH-) core substituted with a tetrahydrofuran-2-ylmethyl group and a thiophen-3-ylmethyl group. Such structural features suggest applications in medicinal chemistry, agrochemicals, or materials science, where urea derivatives are commonly employed as enzyme inhibitors, ligands, or functional building blocks .

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c14-11(12-6-9-3-5-16-8-9)13-7-10-2-1-4-15-10/h3,5,8,10H,1-2,4,6-7H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRNVVDXCVFPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-ylmethyl)urea is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, particularly focusing on its role as a urease inhibitor and its anticancer potential, along with relevant research findings and case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₃H₁₅N₃OS
  • Molecular Weight : 225.35 g/mol
  • CAS Number : 1341453-93-7
  • Structure : The compound features a thiophene ring and a tetrahydrofuran moiety, which contribute to its biological activity.

Urease Inhibition

Urease is an enzyme implicated in various pathological conditions, including kidney stones and gastric ulcers. Compounds containing thiourea moieties have been documented as effective urease inhibitors.

Recent studies have shown that derivatives of thiourea exhibit potent urease inhibitory activity, with IC₅₀ values significantly lower than standard inhibitors. For instance, certain thiourea hybrids have been reported with IC₅₀ values ranging from 0.0019 μM to 0.0532 μM against jack bean urease (JBU) . The structure-activity relationship (SAR) indicates that modifications on the thiourea scaffold can enhance inhibitory potency.

CompoundIC₅₀ (μM)Mechanism of Action
Thiourea4.7455Competitive Inhibition
Compound A0.0019Non-competitive Inhibition
Compound B0.0532Competitive Inhibition

Anticancer Activity

The anticancer potential of this compound has been explored through various studies, highlighting its ability to induce apoptosis in cancer cells.

In vitro studies demonstrated that compounds with similar structures inhibited the growth of cancer cell lines such as FaDu (hypopharyngeal tumor cells). These compounds exhibited mechanisms involving apoptosis induction and cell cycle arrest . The presence of the tetrahydrofuran and thiophene rings enhances interaction with cellular targets, potentially increasing selectivity and efficacy.

Case Studies

Case Study 1: Urease Inhibition
A study synthesized a series of thiourea derivatives, including the target compound, and evaluated their urease inhibition efficacy. The results indicated that modifications to the thiourea scaffold significantly impacted inhibitory activity, with some compounds achieving IC₅₀ values below 0.002 μM, demonstrating high potency compared to traditional inhibitors .

Case Study 2: Anticancer Efficacy
Another investigation focused on the cytotoxic effects of similar compounds on various cancer cell lines. The results showed that certain derivatives prompted apoptosis through mitochondrial pathways, indicating their potential as therapeutic agents in cancer treatment .

Research Findings

  • Structure-Activity Relationship (SAR) : The incorporation of different substituents on the thiourea backbone has been shown to modulate biological activity significantly.
  • Mechanistic Insights : Molecular docking studies suggest that these compounds interact with key active sites of enzymes like urease and proteins involved in cancer cell proliferation .
  • Pharmacokinetics : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable profiles for some derivatives, suggesting potential for further development .

Comparison with Similar Compounds

Key Observations:

  • Tetrahydrofuran vs. Piperidine/Sulfonyl Groups : The methylsulfonylpiperidine substituent in ’s compound increases polarity and steric bulk, likely reducing membrane permeability compared to the target compound’s tetrahydrofuran-thiophene combination .
  • Thiophene vs.
  • Electron-Withdrawing Substituents : Compounds with chloro/trifluoromethyl groups () exhibit enhanced metabolic stability and binding affinity to hydrophobic enzyme pockets but may suffer from reduced solubility .

Key Insights:

  • The thiophene group in the target compound may confer resistance to oxidative metabolism compared to purely aromatic substituents .
  • The tetrahydrofuran moiety’s ether oxygen could enhance hydrogen-bonding interactions in biological targets, similar to morpholine-containing drugs .

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